二硫代去甲卡波地那非

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

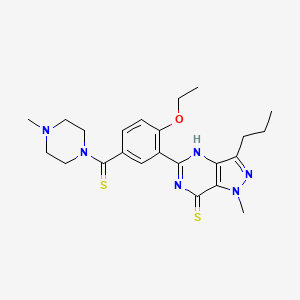

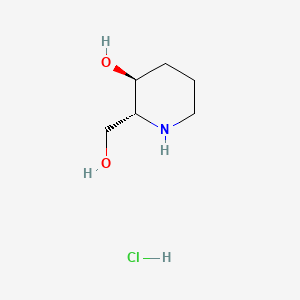

Dithiodesmethylcarbodenafil is a chemical compound with the molecular formula C23H30N6OS2 and a molecular weight of 470.654 . It is achiral, meaning it does not exhibit optical activity . The systematic name for this compound is 5-(2-ethoxy-5-((4-methyl-1-piperazinyl)thioxomethyl)phenyl)-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo(4,3-d)pyrimidine-7-thione .

Molecular Structure Analysis

The molecular structure of Dithiodesmethylcarbodenafil consists of various functional groups including a pyrazolopyrimidine core, a phenyl group, a thioxomethyl group, and a piperazine ring . The compound is achiral, meaning it does not have a plane of symmetry .Physical And Chemical Properties Analysis

The physical and chemical properties of Dithiodesmethylcarbodenafil include its molecular weight (470.654), molecular formula (C23H30N6OS2), and its lack of optical activity . Other properties such as melting point, solubility, and stability could not be found in the available resources .科学研究应用

在膳食补充剂中的鉴定

- 二硫代去甲卡波地那非已被确定为膳食补充剂中的主要成分,特别是那些在色情商店出售的补充剂。它与异亚硝基普罗地那非、二硫代去乙卡波地那非和去甲卡波地那非等其他化合物一起被检测到,它们的结构使用核磁共振和质谱阐明 (Schramek、Wollein 和 Eisenreich,2014)。

结构阐明

- 在另一项研究中,在一种预混合粉末(用作膳食补充剂)中检测到西地那非的类似物。该化合物的紫外光谱与二硫代去甲卡波地那非相似,其结构通过各种光谱方法表征。这项研究强调了分析技术在识别和表征补充剂中新化合物的价值 (Yun 等人,2018)。

作用机制

Target of Action

Dithiodesmethylcarbodenafil is a structural analogue of sildenafil . The primary target of this compound is likely to be phosphodiesterase 5 (PDE5), a key enzyme involved in the regulation of blood flow in tissues . PDE5 inhibitors, like sildenafil, are commonly used in the treatment of erectile dysfunction and pulmonary arterial hypertension .

Mode of Action

As a PDE5 inhibitor, Dithiodesmethylcarbodenafil likely works by blocking the enzymatic action of PDE5, which breaks down cyclic guanosine monophosphate (cGMP). cGMP is a substance that relaxes smooth muscles and widens blood vessels. The inhibition of PDE5 thus results in increased levels of cGMP, leading to smooth muscle relaxation and enhanced blood flow .

Biochemical Pathways

The biochemical pathway primarily affected by Dithiodesmethylcarbodenafil is the nitric oxide-cGMP pathway. In this pathway, nitric oxide is produced as a neurotransmitter and it stimulates the production of cGMP. The cGMP then acts to relax smooth muscle tissue. By inhibiting PDE5, Dithiodesmethylcarbodenafil prevents the breakdown of cGMP, thereby enhancing and prolonging its effects .

Pharmacokinetics

Sildenafil is rapidly absorbed, widely distributed in the body, metabolized by the liver, and excreted in the feces and urine . The bioavailability of Dithiodesmethylcarbodenafil could be influenced by factors such as formulation, dose, and individual patient characteristics.

Result of Action

The result of Dithiodesmethylcarbodenafil’s action would be the relaxation of smooth muscle tissue and vasodilation, leading to increased blood flow. This can help in conditions like erectile dysfunction, where improved blood flow to certain tissues is desired .

Action Environment

The action of Dithiodesmethylcarbodenafil can be influenced by various environmental factors. For instance, the presence of food in the stomach can impact the absorption of orally administered drugs. Additionally, factors such as pH can influence the ionization state of the drug, which can affect its absorption and distribution. The action of Dithiodesmethylcarbodenafil could also be influenced by the concurrent use of other medications .

属性

IUPAC Name |

5-[2-ethoxy-5-(4-methylpiperazine-1-carbothioyl)phenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N6OS2/c1-5-7-17-19-20(28(4)26-17)22(31)25-21(24-19)16-14-15(8-9-18(16)30-6-2)23(32)29-12-10-27(3)11-13-29/h8-9,14H,5-7,10-13H2,1-4H3,(H,24,25,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBHSRKRWPQIHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)C(=S)N4CCN(CC4)C)OCC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N6OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1333233-46-7 |

Source

|

| Record name | Dithiodesmethylcarbodenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1333233467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DITHIODESMETHYLCARBODENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59C89P1O6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-cyano-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B568985.png)

![3-[9-(4-Carboxy-2,6-dimethylphenoxy)carbonylacridin-10-ium-10-yl]propane-1-sulfonate](/img/structure/B568990.png)